![molecular formula C18H13FN4O3S B2793917 2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-40-4](/img/structure/B2793917.png)
2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and MS . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to its intricate structure. The compound may participate in various reactions, including those involving its nitrophenyl and benzamide groups .Scientific Research Applications
Anti-tubercular Agents
The compound has been found to have potential as an anti-tubercular agent. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Photophysical Investigation
The compound has been studied through solvatochromism approaches and computational studies. The dipole moment of the compound in both the electronic states were found using different solvatochromic approaches such as Lippert-Mataga, Bakhshiev, Kawski-Chamma-Viallet, Reichardt and Bilot-Kawski .
Synthesis Process
The compound can be synthesized through a practical and scalable two-step process .
Therapeutic Potential
The compound has therapeutic potential, particularly in the treatment of diseases like cancer. Hydrazone derivatives are used in such treatments where the drug is coupled to antibodies using acid-labile hydrazone bonds .
Non-linear Optics
Several Schiff base metal complexes are used for second order non-linear optics (NLO). These effects can only be induced by molecules and materials which lacks a centre of symmetry (in order to allow a restoring force which is asymmetric), usually with dipolar D-π-A structure .
Photovoltaic Property
The Light Harvesting efficiency was determined to comprehend the photovoltaic property of the Schiff base .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOCLLFYPSKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.